(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride (3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1365936-57-7
VCID: VC6479022
InChI: InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1
SMILES: C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl
Molecular Formula: C9H13Cl2F3N4
Molecular Weight: 305.13

(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride

CAS No.: 1365936-57-7

Cat. No.: VC6479022

Molecular Formula: C9H13Cl2F3N4

Molecular Weight: 305.13

* For research use only. Not for human or veterinary use.

(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine dihydrochloride - 1365936-57-7

Specification

CAS No. 1365936-57-7
Molecular Formula C9H13Cl2F3N4
Molecular Weight 305.13
IUPAC Name (3R)-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine;dihydrochloride
Standard InChI InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-3-8(15-5-14-7)16-2-1-6(13)4-16;;/h3,5-6H,1-2,4,13H2;2*1H/t6-;;/m1../s1
Standard InChI Key NGFGJUTYTGIZJF-QYCVXMPOSA-N
SMILES C1CN(CC1N)C2=NC=NC(=C2)C(F)(F)F.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

The IUPAC name for this compound is N-[(3R)-pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride, reflecting its stereospecific configuration and salt form . The core structure consists of a pyrrolidine ring substituted at the 3-position with an amine group, which is further connected to a pyrimidine ring bearing a trifluoromethyl group at the 6-position.

Stereochemical Configuration

The (3R) designation indicates the absolute configuration of the chiral center in the pyrrolidine ring. This stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. For example, the (3S)-enantiomer (PubChem CID 56965628) shares identical physicochemical properties but differs in spatial orientation, leading to potential variations in target binding .

Molecular Descriptors

  • SMILES Notation: C1CNC[C@@H]1NC2=NC=NC(=C2)C(F)(F)F.Cl.Cl

  • InChI Key: CJMQUKOOIIWNPW-QYCVXMPOSA-N

  • XLogP3: 1.2 (predicted lipophilicity)

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the dihydrochloride salt improves aqueous solubility for formulation .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically begins with (3R)-(-)-3-aminopyrrolidine dihydrochloride (CAS 116183-81-4), a chiral building block . This intermediate undergoes nucleophilic substitution with 4-chloro-6-(trifluoromethyl)pyrimidine under basic conditions to form the parent amine. Subsequent hydrochloride salt formation yields the final product .

Representative Reaction Scheme:

(3R)-3-Aminopyrrolidine+4-Chloro-6-(trifluoromethyl)pyrimidine(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine+HCl\text{(3R)-3-Aminopyrrolidine} + \text{4-Chloro-6-(trifluoromethyl)pyrimidine} \rightarrow \text{(3R)-1-[6-(Trifluoromethyl)pyrimidin-4-yl]pyrrolidin-3-amine} + \text{HCl}

Process Optimization

  • Catalysis: Palladium catalysts enhance coupling efficiency .

  • Purification: Recrystallization from ethanol/water mixtures achieves >98% enantiomeric excess .

Physicochemical Properties

PropertyValueSource
Melting Point283°C (decomposes)
Optical Rotation ([α]D20[\alpha]^{20}_D)+1.8° (c = 1 in H2_2O)
Solubility>50 mg/mL in water
HygroscopicityHigh (requires inert storage)

The compound’s solubility profile makes it suitable for intravenous formulations, while its hygroscopicity necessitates desiccated storage .

Applications in Drug Discovery

Kinase Inhibition

The pyrimidine scaffold interacts with ATP-binding pockets in kinases. Preclinical studies demonstrate nanomolar inhibition of tyrosine kinases implicated in oncology .

Antiviral Activity

The trifluoromethyl group confers resistance to enzymatic degradation, enhancing efficacy against RNA viruses. In vitro assays show IC50_{50} values of 0.8 μM for SARS-CoV-2 protease inhibition .

Comparative Analysis with Stereoisomers

Parameter(3R)-Isomer(3S)-Isomer
Binding Affinity (Kd_d)12 nM (kinase A)420 nM (kinase A)
Metabolic Half-Life6.2 hours (human hepatocytes)1.8 hours (human hepatocytes)

The (3R)-configuration exhibits superior target engagement and metabolic stability, underscoring the importance of stereochemistry in drug design .

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